molecular formula C10H11N3 B1393993 4-ethyl-1-phenyl-1H-1,2,3-triazole CAS No. 861519-47-3

4-ethyl-1-phenyl-1H-1,2,3-triazole

Cat. No. B1393993
M. Wt: 173.21 g/mol
InChI Key: JIHFLRWZBPPLLH-UHFFFAOYSA-N
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Description

4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Scientific Research Applications

Corrosion Inhibition

  • Ecological Corrosion Inhibitors : Triazole derivatives, including those related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors and demonstrate high inhibition efficiency, attributed to their adsorption onto steel surfaces through both physical and chemical bonds (Nahlé et al., 2021).

Synthesis Methodologies

  • Efficient Synthesis Techniques : Research has explored efficient synthesis methods for triazole derivatives. For instance, a study detailed an alternative route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility and potential for facile production of these compounds (Chen et al., 2010).

Material Science

  • Metal-Organic Frameworks : Lanthanide metal-organic frameworks using triazole-based ligands, related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been synthesized. These frameworks exhibit promising properties for luminescence sensing of metal ions and nitroaromatic compounds, indicating potential applications in sensing technologies and material science (Wang et al., 2016).

Pharmacology

  • Antimicrobial and Antichagasic Agents : Some triazole derivatives exhibit antimicrobial activities and have been studied for their potential as antichagasic agents, suggesting their relevance in pharmacological research and drug development (Silva et al., 2021).

Safety And Hazards

While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

Future Directions

The 1,2,3-triazole moiety is of great importance in various fields such as chemistry, chemical biology, pharmaceuticals, and materials science . Therefore, the development of new synthetic methodologies and the exploration of their biological activities are expected to continue in the future .

properties

IUPAC Name

4-ethyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFLRWZBPPLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-phenyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Singh, G Khanna, B Nand, JM Khurana - Monatshefte für Chemie …, 2016 - Springer
Efficient and environmentally benign procedures have been reported for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reaction of aryl azides with aldehydes in task-specific basic …
Number of citations: 3 link.springer.com
SG Mncube - 2014 - ukzn-dspace.ukzn.ac.za
A series of related 1,2,3-triazole compounds were synthesised and characterised by spectroscopic methods including NMR, IR, MS and X-ray diffraction. N-alkylation of the triazole …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
A Kolarovic, M Schnürch… - The Journal of Organic …, 2011 - ACS Publications
A tandem catalysis protocol based on decarboxylative coupling of alkynoic acids and 1,3-dipolar cycloaddition of azides enables a highly efficient synthesis of a variety of functionalized …
Number of citations: 133 pubs.acs.org

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